

SU5408: A Technical Guide to its Role in Angiogenesis Inhibition

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Compound of Interest

Compound Name: SU5408

Cat. No.: B8054776

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Abstract

SU5408 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of **SU5408**, detailing its mechanism of action, its inhibitory effects on various stages of the angiogenic process, and established experimental protocols for its evaluation. Quantitative data from in vitro and in vivo studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its anti-angiogenic properties.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), represent a primary signaling axis driving angiogenesis. Consequently, the inhibition of this pathway has been a major focus of anti-cancer drug development.

SU5408 is a synthetic, cell-permeable indolin-2-one compound that has been identified as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. By targeting the ATP-binding site of the receptor's intracellular kinase domain, **SU5408** effectively blocks the downstream

signaling cascades that lead to endothelial cell proliferation, migration, and differentiation—all essential steps in the formation of new blood vessels.

Mechanism of Action

SU5408 exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues within its cytoplasmic domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote angiogenesis.

SU5408 competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the activation of downstream signaling pathways, including the Phospholipase C- γ (PLC- γ) and the Ras/MAPK/ERK pathways. The net result is the abrogation of VEGF-induced endothelial cell responses.

Quantitative Data

The inhibitory activity of **SU5408** has been quantified in various assays, demonstrating its potency and selectivity.

Assay Type	Target/Cell Line	IC50 / % Inhibition	Reference(s)
Biochemical Assays			
Cell-Free Kinase Assay	VEGFR-2	70 nM	[1]
PDGF Receptor	> 100 μ M		
EGF Receptor	> 100 μ M		
Insulin-like Growth Factor Receptor	> 100 μ M		
Cell-Based Assays			
Cell Proliferation	HCM-SqCC010 (Oral Squamous Cell Carcinoma)	~80% inhibition	
HUVEC (Human Umbilical Vein Endothelial Cells)	-		
Cell Migration	HUVEC	-	
Tube Formation	HUVEC	-	
In Vivo Assays			
Matrigel Plug Assay	-	-	
Corneal Micropocket Assay	-	-	

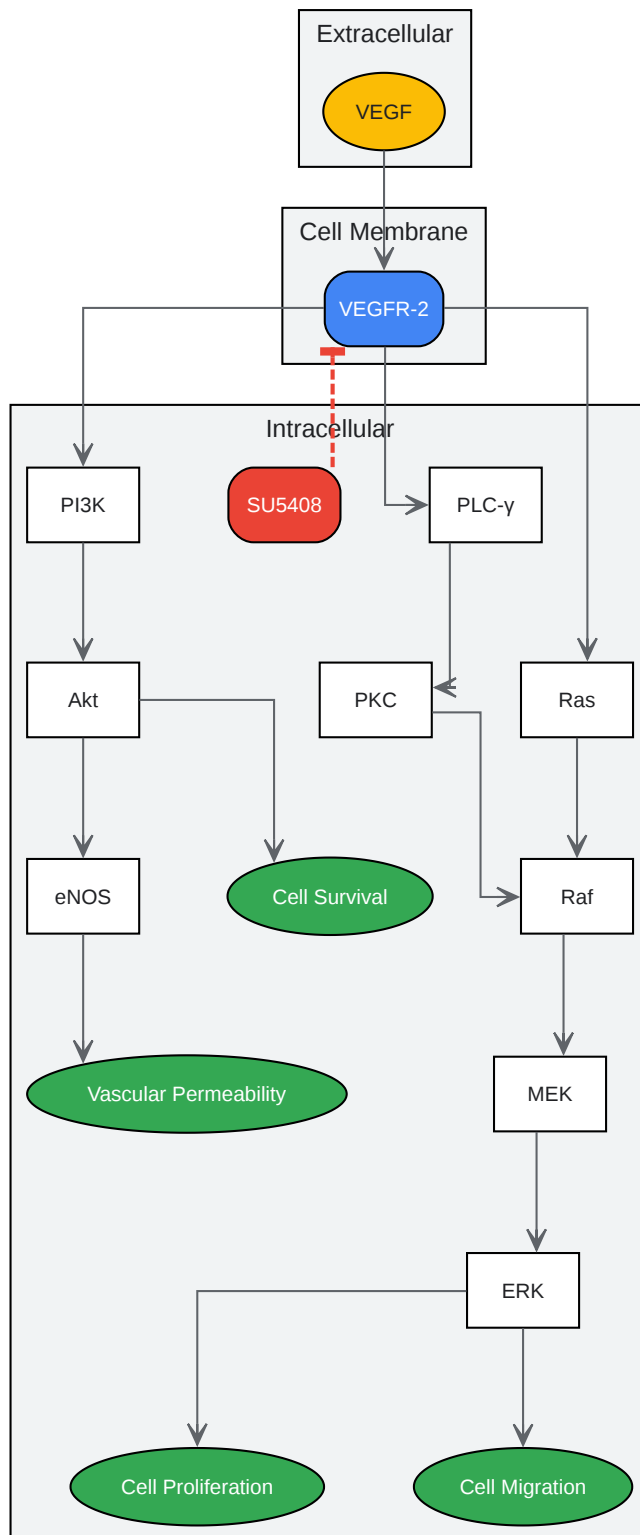
Data for HUVEC proliferation, migration, tube formation, and in vivo assays with specific IC50 values or percentage inhibition for **SU5408** were not consistently available in the searched literature. The table reflects the available data.

Signaling Pathways

The binding of VEGF to VEGFR-2 triggers a complex network of intracellular signaling pathways that are crucial for angiogenesis. **SU5408**, by inhibiting VEGFR-2

autophosphorylation, effectively blocks these downstream cascades.

VEGFR-2 Signaling Pathway and Inhibition by SU5408



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References

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